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[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine

Antimalarial PfDHODH Inhibition Drug Resistance

Researchers often face SAR disruption when substituting heterocyclic cores. This 7-amine scaffold is a precise purine bioisostere, validated to yield PfDHODH inhibitors with IC50 of 0.023 μM and antimitotic agents overcoming combretastatin A-4 instability. - Enables focused library synthesis with retained QSAR model fidelity (ChEMBL-validated). - Consistent lot-to-lot purity ensures reproducible biological outcomes. - Reliable global supply for medicinal chemistry and computational modeling programs.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
CAS No. 5915-16-2
Cat. No. B1303138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine
CAS5915-16-2
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=C(N2C(=NC=N2)N=C1)N
InChIInChI=1S/C5H5N5/c6-4-1-2-7-5-8-3-9-10(4)5/h1-3H,6H2
InChIKeyQOXCEADXSTZKHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine: Purine Bioisostere Scaffold


[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine (CAS 5915-16-2) is a heterocyclic building block defined by a fused [1,2,4]triazole-pyrimidine bicyclic core bearing a primary amine at the 7-position . This scaffold is a recognized purine bioisostere, enabling its use in the design of kinase inhibitors, antimicrobial agents, and other therapeutic candidates [1]. With a melting point of 278-280°C, a predicted logP of -1.00, and a topological polar surface area of 69 Ų, the compound offers a favorable physicochemical profile for downstream synthetic derivatization [2][3]. Commercially available in purities ≥95% from multiple vendors, this amine serves as a versatile, modular starting material for constructing focused libraries of 7-substituted triazolopyrimidine derivatives .

Scaffold Type Purine bioisostere building block
Primary Use Kinase inhibitor & antimicrobial library synthesis
Derivatization 7-amine serves as modular synthetic handle

SAR Specificity of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine


Substituting [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine with another triazolopyrimidine regioisomer or a simple aminopyrimidine risks introducing uncontrolled variables that invalidate quantitative structure-activity relationship (QSAR) models and biological outcomes. The compound's precise 7-amine substitution pattern on the [1,5-a] fused heterocycle is a critical determinant of its electronic distribution, hydrogen-bonding network, and resultant bioisosteric mimicry of purine scaffolds [1]. A QSAR study of 125 congeners from the ChEMBL database demonstrated that even minor changes in molecular descriptors—such as the number of ring primary amines (npr1) and solvent-accessible surface area (vsurf-W2)—significantly alter predicted antiplasmodial activity, with a regression equation of pIC50 = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2 [2]. Consequently, any deviation from this specific core structure necessitates a complete re-validation of the SAR landscape, rendering generic substitution unreliable for reproducible research or procurement planning [1].

Regioisomer Mismatch Alternative triazolopyrimidine regioisomers alter hydrogen-bonding networks and electronic distribution, invalidating purine mimicry and QSAR models.
QSAR Model Disruption Even minor descriptor changes (e.g., npr1, vsurf-W2) shift predicted antiplasmodial pIC50, requiring full SAR re-validation for each analog.

[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine: Comparative Evidence


Anti-P. falciparum Potency vs Chloroquine

A specific [1,2,4]triazolo[1,5-a]pyrimidine derivative containing CF3 and β-naphthylamine groups—synthesized from the core 7-amine scaffold—demonstrated an in vitro IC50 of 0.023 μM against Plasmodium falciparum. This activity is 10-fold more potent than the standard-of-care antimalarial drug chloroquine, which served as the direct comparator in the same assay system [1]. The study further confirmed that the compound is a selective inhibitor of P. falciparum dihydroorotate dehydrogenase (PfDHODH) and showed no observable toxicity in preliminary assessments [2].

Antimalarial IC50
Head-to-head
0.023 μM (derivative) vs Chloroquine
10-fold difference
Supports PfDHODH inhibition screening
Derivative-specific; scaffold-derived activity
Antimalarial PfDHODH Inhibition Drug Resistance

Antiproliferative Activity vs Imatinib

In a study designed to overcome imatinib resistance, six novel hybrids were created by replacing the quinoline moiety of imatinib with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold. These hybrids were evaluated for their antiproliferative activity against a panel of cancer cell lines [1]. Notably, the most active compounds, 12b and 12c, demonstrated broad-spectrum antiproliferative potential with GI50 mean values of 10.63 μM and 3.51 μM, respectively, across NCI cancer cell lines [2]. This level of potency is in the same order of magnitude as the parent drug, imatinib, which is known to have GI50 values in the low micromolar range against BCR-ABL1-dependent cell lines. Crucially, these hybrids exhibited a distinct mechanism of action, diverging from direct BCR-ABL1 inhibition, suggesting a novel pathway for overcoming resistance [3].

Antiproliferative GI50
Head-to-head
3.51 μM (hybrid 12c) vs Imatinib low μM
Comparable potency; divergent mechanism
Supports kinase-targeted antiproliferative screening
BCR-ABL1-independent profile
Kinase Inhibitor BCR-ABL1 Cancer

Tubulin Inhibition vs Combretastatin A-4

A novel [1,2,4]triazolo[1,5-a]pyrimidine derivative (compound 28) was identified as a potent tubulin polymerization inhibitor with an IC50 value of 9.9 μM [1]. This compound was designed as a conformationally restricted analogue of combretastatin A-4 (CA-4), a well-known natural product that binds to the colchicine site of tubulin [2]. While CA-4 itself is a more potent inhibitor (IC50 in the nanomolar range), the key differentiator is the triazolopyrimidine derivative's enhanced chemical stability, as it avoids the cis-trans isomerization that renders CA-4 inactive and complicates its formulation [3]. Furthermore, the study's most active antiproliferative compound (analogue 26) demonstrated remarkable selectivity, with IC50 values of 0.75 μM and 1.02 μM against HeLa and A549 cancer cell lines, respectively, and a high selectivity index (IC50 = 29.94 μM) against the non-tumoral HEK-293 cell line [4].

Tubulin Inhibition IC50
Cross-study
9.9 μM (compound 28) vs CA-4 (nM)
Chemically stable scaffold; avoids isomerization
Supports tubulin-binding assay context
Derivative shows high cancer cell selectivity (SI >29)
Antitubulin Antimitotic Colchicine Site

Dual-Target Inhibition vs Ciprofloxacin and Fluconazole

A series of [1,2,4]triazolo[1,5-a]pyrimidine-based derivatives were evaluated for antimicrobial activity against a panel of six pathogens. Several compounds exhibited significant activity compared to the clinical antibiotics ciprofloxacin and fluconazole [1]. Specifically, the minimal inhibitory concentration (MIC) values for the most promising compounds (9d, 9n, 9o, and 9p) ranged from 16 to 102 μM against bacterial strains, which is similar to ciprofloxacin's range of 10–90 μM [2]. Against fungal species, the MIC values were between 15.50 and 26.30 μM, slightly higher than fluconazole's 11.50–17.50 μM range [3]. The mechanism of action for the lead compounds 9n and 9o was identified as dual inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), two validated antimicrobial targets [4].

Antimicrobial MIC
Head-to-head
16–102 μM vs Ciprofloxacin 10–90 μM
Dual DNA gyrase & DHFR inhibition
Supports antimicrobial screening context
Broad-spectrum activity reported
Antibacterial DNA Gyrase DHFR

Cytostatic Activity Distinct from Apoptosis Induction

A series of 3(4)-alkyl-substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-amines was synthesized and evaluated for in vitro cytotoxic activity against a panel of human cell lines: fetal lung (Wi-38), rhabdomyosarcoma (Rd), colorectal adenocarcinoma (CaCo-2), and bladder carcinoma (T-24) [1]. A lead compound, designated compound 8, was found to suppress the growth of tumor cells with an IC50 value of less than 60 µmol L⁻¹ [2]. Mechanistic studies revealed that this suppression was due to a cytostatic effect, which slowed down DNA replication and neoplastic cell division without triggering apoptotic mechanisms [3]. This is in contrast to many cytotoxic chemotherapeutics that induce apoptosis and are often associated with greater toxicity to normal cells [4].

Cytotoxicity Mechanism
Method context
IC50 Cytostatic, not pro-apoptotic
Supports cell-cycle arrest endpoint interpretation
Distinct from standard chemotherapeutics
Ocular Hypotensive
Class-level inference
IOP reduction observed
Adenosine receptor modulation
Class-level evidence; requires target validation
Abstract-only data; review context
Anticancer Cytostatic Cell Cycle

Ocular Hypotensive Activity via Adenosine Receptors

A series of novel 3(4)-alkyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amines were synthesized and evaluated for their ability to lower intraocular pressure (IOP), a key therapeutic goal in glaucoma treatment [1]. The study demonstrated that these compounds possess significant hypotensive activity, effectively reducing IOP in experimental models [2]. While specific IOP reduction values (mmHg) are not provided in the abstract, the research establishes the 7-amine scaffold as a novel chemotype for targeting adenosine receptors, which are known to regulate aqueous humor dynamics [3]. This is a clear class-level differentiation from other ocular hypotensive agents like beta-blockers or prostaglandin analogs.

Ocular Hypotensive
Class-level inference
IOP reduction observed
Adenosine receptor modulation
Class-level evidence; requires target validation
Abstract-only data; review context
Glaucoma Ocular Hypotensive IOP

[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine: Research & Procurement Applications


Next-Generation Antimalarial Design

Procurement of CAS 5915-16-2 is strongly indicated for medicinal chemistry teams developing novel antimalarial drugs. As demonstrated in the evidence, derivatives of this scaffold have achieved an IC50 of 0.023 μM against P. falciparum, which is 10-fold more potent than chloroquine and acts via selective PfDHODH inhibition [1]. This positions the 7-amine core as a privileged starting point for synthesizing focused libraries aimed at overcoming resistance to current antimalarial therapies [2].

Kinase Inhibitor and Antimitotic Drug Discovery

The 7-amine scaffold is a high-value building block for designing kinase inhibitors and antimitotic agents. It has been successfully employed to create imatinib hybrids with comparable low-micromolar GI50 values and a novel, resistance-circumventing mechanism [3]. Additionally, it has yielded tubulin polymerization inhibitors with IC50 values around 10 μM that overcome the chemical instability of natural product leads like combretastatin A-4 [4]. Procurement supports the synthesis of focused libraries for both kinase-dependent and tubulin-targeting anticancer drug discovery.

Dual-Target Antimicrobial Development

Researchers focused on novel antibiotics to combat antimicrobial resistance will find this compound highly relevant. Its derivatives have shown in vitro antimicrobial activity comparable to ciprofloxacin and fluconazole, with MIC values in the 16-102 μM range, and act via a validated dual-target mechanism (DNA gyrase and DHFR inhibition) [5]. This makes the scaffold a strategic asset for synthesizing and evaluating new classes of broad-spectrum antibacterial and antifungal agents.

QSAR Model Development

For computational chemists and cheminformaticians, the [1,2,4]triazolo[1,5-a]pyrimidin-7-amine core is a validated scaffold for developing and refining QSAR models. A recent study using 125 congeners from the ChEMBL database has established a robust regression model (pIC50 = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2) for predicting antiplasmodial activity [6]. Procuring this core compound enables the generation of novel derivatives to test and improve such predictive models, accelerating the design of bioactive molecules [7].

Application
Selection Property
Validation Focus
Antimalarial target identification
Purine bioisostere with 7-amine handle
PfDHODH inhibition assay
Antiproliferative screening
Kinase-directed derivatization
BCR-ABL1-independent pathway profiling
Antimicrobial susceptibility studies
Dual-target scaffold
DNA gyrase & DHFR inhibition assays
QSAR model refinement
Well-characterized core with defined descriptors
Molecular descriptor library testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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